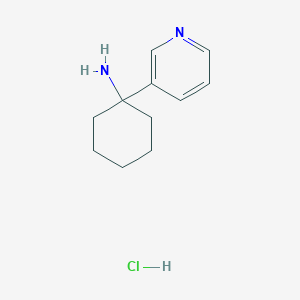

1-(Pyridin-3-yl)cyclohexanamine hydrochloride

Description

BenchChem offers high-quality 1-(Pyridin-3-yl)cyclohexanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Pyridin-3-yl)cyclohexanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H17ClN2 |

|---|---|

Molecular Weight |

212.72 g/mol |

IUPAC Name |

1-pyridin-3-ylcyclohexan-1-amine;hydrochloride |

InChI |

InChI=1S/C11H16N2.ClH/c12-11(6-2-1-3-7-11)10-5-4-8-13-9-10;/h4-5,8-9H,1-3,6-7,12H2;1H |

InChI Key |

BKSZJYQYTVNZGC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C2=CN=CC=C2)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 1-(Pyridin-3-yl)cyclohexanamine HCl: Physicochemical Properties, Synthesis, and Analytical Characterization

Abstract: This technical guide provides an in-depth analysis of 1-(Pyridin-3-yl)cyclohexanamine hydrochloride, a member of the arylcyclohexylamine class of chemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its fundamental physicochemical properties, a plausible synthetic pathway, and a detailed protocol for its analytical characterization. By integrating established chemical principles with modern analytical methodologies, this guide serves as a critical resource for the study and application of this and related novel chemical entities.

Introduction

Arylcyclohexylamines represent a significant class of organic compounds, encompassing substances with profound pharmacological effects, most notably as dissociative anesthetics.[1][2] This class includes well-known agents such as phencyclidine (PCP) and ketamine. The compound 1-(Pyridin-3-yl)cyclohexanamine is a structural analog within this family, characterized by a pyridine ring attached to a cyclohexanamine moiety. The hydrochloride (HCl) salt form is of particular importance in research and pharmaceutical contexts. The formation of an amine salt via reaction with a strong acid like hydrochloric acid significantly enhances the compound's polarity, crystallinity, and aqueous solubility, which are critical for handling, formulation, and bioavailability.[3][4] This guide elucidates the core chemical and analytical aspects of 1-(Pyridin-3-yl)cyclohexanamine HCl, providing a foundational framework for its scientific investigation.

Part 1: Physicochemical Properties

The hydrochloride salt of an amine is formed through an acid-base reaction where the lone pair of electrons on the basic nitrogen atom accepts a proton from hydrochloric acid.[3] This creates a positively charged ammonium ion and a chloride anion, resulting in an ionic compound with distinct properties from its freebase form.[3][4] These salts are typically white or off-white crystalline solids with higher melting points and greater water solubility than the corresponding freebase.[5][6]

The fundamental properties of the parent compound, 3-Pyridin-3-ylcyclohexan-1-amine, include a molecular formula of C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol .[7] The addition of hydrochloric acid (HCl) results in the salt form.

Table 1: Summary of Physicochemical Data for 1-(Pyridin-3-yl)cyclohexanamine HCl

| Property | Value | Source / Method |

| IUPAC Name | 1-(pyridin-3-yl)cyclohexan-1-amine hydrochloride | IUPAC Nomenclature |

| Molecular Formula | C₁₁H₁₇ClN₂ | Calculated |

| Molecular Weight | 212.72 g/mol | Calculated (176.26 + 36.46)[7] |

| Parent Compound | 1-(Pyridin-3-yl)cyclohexanamine | - |

| Parent MW | 176.26 g/mol | [7] |

| Parent Formula | C₁₁H₁₆N₂ | [7] |

| Physical Form | Expected to be a white to off-white crystalline solid | General property of amine hydrochlorides[5] |

| Solubility | Expected to be soluble in water and polar organic solvents | General property of amine hydrochlorides[4] |

Note: Data is calculated based on the structure of the parent compound and known properties of amine hydrochlorides, as direct experimental data for this specific salt is not widely published.

Part 2: Proposed Synthesis Pathway

The synthesis of arylcyclohexylamines can often be achieved through reductive amination of a corresponding ketone.[8] For 1-(Pyridin-3-yl)cyclohexanamine, a logical and efficient pathway involves the reaction of cyclohexanone with 3-aminopyridine, followed by reduction. However, a more robust and commonly employed strategy for such structures is a multi-step synthesis starting from more accessible precursors. A plausible route is the Grignard reaction between 3-bromopyridine and cyclohexanone, followed by a Ritter reaction and subsequent hydrolysis.

Causality in Experimental Design:

-

Grignard Reaction: This classic carbon-carbon bond-forming reaction is ideal for coupling the pyridine ring to the cyclohexyl core. 3-Bromopyridine is converted to the Grignard reagent, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.

-

Ritter Reaction: This reaction provides an efficient method for converting the resulting tertiary alcohol into an amine via a nitrile intermediate under acidic conditions. It offers a direct route to the desired amine functionality at the quaternary carbon.

-

HCl Salt Formation: The final step involves treating the purified freebase with hydrochloric acid (typically dissolved in a non-aqueous solvent like diethyl ether or isopropanol) to precipitate the stable, crystalline hydrochloride salt.[9] This step is crucial for improving the compound's shelf-life and handling characteristics.[4]

Diagram 1: Proposed Synthesis Workflow

Caption: Proposed multi-step synthesis of 1-(Pyridin-3-yl)cyclohexanamine HCl.

Part 3: Comprehensive Analytical Characterization

To ensure the identity, purity, and structural integrity of 1-(Pyridin-3-yl)cyclohexanamine HCl, a multi-technique analytical approach is mandatory. This self-validating system uses orthogonal methods to confirm the structure and quantify impurities. The analysis of arylcyclohexylamines often employs a combination of chromatographic and spectroscopic techniques.[1][10]

Experimental Protocol: Analytical Workflow

1. Sample Preparation:

- Accurately weigh ~10 mg of the hydrochloride salt.

- Dissolve in 10 mL of a suitable solvent (e.g., methanol or a 50:50 mixture of methanol:water) to create a 1 mg/mL stock solution.

- Prepare serial dilutions from the stock solution for calibration curves and specific analyses as required.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

- Rationale: LC-MS/MS is the cornerstone for identification and quantification due to its high sensitivity and selectivity. It separates the analyte from impurities and provides definitive mass-to-charge ratio (m/z) and fragmentation data.

- Methodology:

- LC System: UPLC/HPLC system.

- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

- Flow Rate: 0.4 mL/min.

- MS System: Triple Quadrupole or Orbitrap Mass Spectrometer.

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Analysis: Monitor for the protonated parent ion [M+H]⁺ of the freebase (m/z 177.14) and its characteristic product ions (e.g., via Collision-Induced Dissociation).

3. Gas Chromatography-Mass Spectrometry (GC-MS):

- Rationale: GC-MS provides complementary information and is excellent for volatile and thermally stable compounds. Amine hydrochlorides are not volatile; therefore, analysis requires either conversion to the freebase or derivatization.

- Methodology:

- Sample Treatment: Take an aliquot of the stock solution, basify with NaOH or NH₄OH to convert the salt to the freebase, and extract into an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate.

- GC System: Gas chromatograph with a capillary column (e.g., DB-5ms).

- Injection: Splitless mode.

- Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.

- MS System: Quadrupole Mass Spectrometer.

- Ionization Mode: Electron Ionization (EI, 70 eV).

- Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragmentation pattern.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Rationale: NMR provides unambiguous structural elucidation by mapping the carbon-hydrogen framework.

- Methodology:

- Sample: Dissolve ~5-10 mg of the salt in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

- Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D spectra (e.g., COSY, HSQC) to confirm connectivity.

- Expected ¹H Signals: Look for characteristic signals for the pyridine ring protons, the aliphatic protons of the cyclohexane ring, and the exchangeable proton of the ammonium group.

5. Fourier-Transform Infrared (FTIR) Spectroscopy:

- Rationale: FTIR identifies the functional groups present in the molecule. For amine hydrochlorides, the N-H stretching bands are particularly informative.

- Methodology:

- Sample: Prepare a KBr pellet or analyze using an Attenuated Total Reflectance (ATR) accessory.

- Analysis: Look for a broad and strong absorption band in the 2200-3000 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration in amine salts.[3] Also, identify C-H, C=C, and C=N stretching vibrations.

Diagram 2: Analytical Characterization Workflow

Sources

- 1. mdpi.com [mdpi.com]

- 2. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. oit.edu [oit.edu]

- 5. Powder diffraction investigations of some organic hydrochlorides | Powder Diffraction | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. chemscene.com [chemscene.com]

- 8. Sciencemadness Discussion Board - Synthesis of cyclohexylamine (via FR971429) - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 1-(Pyridin-3-yl)cyclohexanamine Hydrochloride: Aqueous vs. Organic Systems

Executive Summary

The solubility profile of an active pharmaceutical ingredient (API) or intermediate is a foundational physicochemical property that dictates its purification, formulation strategy, and ultimate bioavailability[1]. 1-(Pyridin-3-yl)cyclohexanamine is a bis-basic molecule featuring a lipophilic cyclohexane core, a primary amine, and a weakly basic pyridine ring. The conversion of such weakly basic amines into their hydrochloride salts is a ubiquitous pharmaceutical strategy employed to drastically enhance aqueous solubility[2]. However, this salt formation fundamentally alters the molecule's partition coefficient and thermodynamic behavior in organic solvent systems[3].

This technical guide provides an in-depth analysis of the solubility dynamics of 1-(Pyridin-3-yl)cyclohexanamine hydrochloride, detailing the causality behind its phase behavior and providing self-validating experimental protocols for researchers and process chemists.

Structural Thermodynamics: Crystal Lattice vs. Solvation Energy

To understand the solubility of 1-(Pyridin-3-yl)cyclohexanamine hydrochloride, one must analyze the thermodynamic tug-of-war between its solid-state crystal lattice and the surrounding solvent.

When the free base is treated with hydrochloric acid, the more basic primary amine (typical pKa≈10 ) is protonated before the pyridine nitrogen (typical pKa≈5.2 ). The resulting electrostatic interaction between the bulky organic cation ( R−NH3+ ) and the chloride anion ( Cl− ) creates a rigid, high-energy crystal lattice.

-

Aqueous Solvation: Water, possessing a high dielectric constant ( ϵ≈80 ) and strong hydrogen-bonding capabilities, effectively shields the ionic charges. The exothermic hydration energy released upon solvating the ions easily overcomes the endothermic lattice energy, resulting in high aqueous solubility[4].

-

Organic Solvation: Conversely, non-polar organic solvents lack the polarity required to disrupt this ionic lattice. The inability of aprotic solvents to solvate the chloride counterion renders the hydrochloride salt practically insoluble in solvents like ethyl acetate or hexane[5].

Aqueous Systems: pH Dynamics and the Common Ion Effect

While highly soluble in pure water, the aqueous solubility of 1-(Pyridin-3-yl)cyclohexanamine hydrochloride is not static; it is heavily modulated by the pH of the environment and the presence of endogenous salts.

The pH-Solubility Profile ( pHmax )

The solubility of amine hydrochlorides is strictly pH-dependent. The critical inflection point is known as pHmax —the pH at which the solution is saturated with both the ionized hydrochloride salt and the un-ionized free base[6].

-

Below pHmax : The solid phase in equilibrium with the solution is the hydrochloride salt. Solubility is generally high but can be suppressed by excess chloride ions[6].

-

Above pHmax : The basic environment deprotonates the amine, converting the highly soluble salt back into the lipophilic free base, which rapidly precipitates out of solution[4].

The Common Ion Effect

In biological media (e.g., gastric fluids) or standard laboratory buffers (e.g., PBS), the presence of exogenous chloride ions (from NaCl or HCl) suppresses the solubility of the hydrochloride salt according to Le Châtelier's principle[7]. The dissolution equilibrium ( ) is forced to the left, causing premature precipitation[3]. This is a critical factor that must be accounted for during oral dosage formulation.

Thermodynamic pathways governing the phase behavior of the hydrochloride salt.

Organic Solvents & Co-Solvency Strategies

Process chemists frequently need to manipulate the solubility of hydrochloride salts in organic media during synthesis, extraction, or crystallization. Direct dissolution in non-polar solvents is generally ineffective; however, strategic solvent selection can overcome these barriers[8].

Table 1: Comparative Solubility Matrix for 1-(Pyridin-3-yl)cyclohexanamine Hydrochloride

| Solvent System | Dielectric Constant ( ϵ ) | Expected Solubility | Mechanistic Rationale |

| Water (pH < 5) | ~80.0 | Very High | High hydration energy overcomes lattice energy; strong ion-dipole interactions[4]. |

| Water (0.9% NaCl) | ~80.0 | Moderate | Solubility is suppressed by the common ion effect from excess chloride[7]. |

| Methanol / Ethanol | 33.0 / 24.3 | Soluble | Protic nature allows hydrogen bonding with the chloride anion and pyridine nitrogen[1]. |

| Dichloromethane (DCM) | 9.1 | Sparingly Soluble | Aprotic; cannot solvate the chloride counterion effectively, though the organic bulk provides minor affinity[8]. |

| Ethyl Acetate | 6.0 | Insoluble | Insufficient polarity to disrupt the ionic crystal lattice[5]. |

| Hexane / Heptane | 1.9 | Insoluble | Completely non-polar; highly incompatible with the charged ammonium species. |

Engineering Organic Solubility

When high organic solubility is required, two primary strategies are employed:

-

Co-Solvency: Introducing a small volume fraction of a polar protic solvent (e.g., Methanol) into an aprotic bulk solvent (e.g., DCM) can disrupt the crystal lattice energy, acting as a solvation bridge[8].

-

Free-Base Conversion: The most definitive method to achieve organic solubility is to neutralize the hydrochloride salt, converting it to the free amine, which is highly soluble in solvents like ethyl acetate and DCM[8].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible data, solubility determinations must be treated as self-validating systems. The following protocols are designed to account for hidden variables, such as polymorph shifts or incomplete phase separations.

Protocol 1: Isothermal Shake-Flask Method (Equilibrium Solubility)

This protocol determines the absolute thermodynamic solubility of the salt. It is self-validating because it mandates solid-state verification; without confirming the nature of the residual solid, one cannot be certain if the measured solubility corresponds to the anhydrous salt, a newly formed hydrate, or the free base[2].

-

Solid Excess Addition: Add an excess amount of 1-(Pyridin-3-yl)cyclohexanamine hydrochloride to 5.0 mL of the target solvent in a sealed glass vial until a visible suspension remains.

-

Isothermal Equilibration: Place the vial in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours to ensure thermodynamic equilibrium is reached.

-

Phase Separation: Extract an aliquot of the suspension and centrifuge at 10,000 RPM for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter (discarding the first 1 mL to account for filter adsorption).

-

Quantitative Analysis: Dilute the filtered supernatant appropriately and quantify the API concentration using HPLC-UV against a validated calibration curve.

-

Solid-State Verification (Critical): Recover the undissolved pellet from the centrifugation step. Analyze the wet cake via X-Ray Powder Diffraction (XRPD) to confirm that the crystal lattice has not undergone a polymorphic transition or hydrate formation during equilibration[2].

Step-by-step workflow for the isothermal shake-flask solubility determination method.

Protocol 2: Free-Base Conversion for Organic Phase Extraction

When the target molecule must be processed in a non-polar organic solvent, it must be converted from the hydrochloride salt to its free base form[8].

-

Aqueous Dissolution: Dissolve 1.0 g of 1-(Pyridin-3-yl)cyclohexanamine hydrochloride in 15 mL of deionized water.

-

Alkalinization: Under continuous stirring, slowly add 1M NaOH dropwise. Monitor the pH until it reaches > 12.0 (ensuring it is at least 2 pH units above the primary amine's pKa ). The solution will become turbid as the lipophilic free base precipitates[4].

-

Biphasic Extraction: Add 20 mL of Dichloromethane (DCM) or Ethyl Acetate to the aqueous mixture. Transfer to a separatory funnel and shake vigorously, venting periodically.

-

Phase Separation: Allow the layers to separate. The free base will partition entirely into the lower organic layer (if using DCM) or the upper organic layer (if using Ethyl Acetate).

-

Isolation: Collect the organic layer, dry over anhydrous sodium sulfate ( Na2SO4 ) to remove residual water, and concentrate under reduced pressure via rotary evaporation to yield the pure, organic-soluble free base.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. pdf.smolecule.com [pdf.smolecule.com]

- 5. (PDF) Neal G. Anderson-Practical Process Research & Development (2000) [academia.edu]

- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Literature review of 1-(Pyridin-3-yl)cyclohexanamine derivatives in drug discovery

Executive Summary

The 1-arylcyclohexylamine pharmacophore is a privileged structural motif in neuropharmacology, historically recognized as the core scaffold for N-methyl-D-aspartate (NMDA) receptor antagonists (e.g., phencyclidine, ketamine) and monoamine reuptake inhibitors[1][2]. However, the classical 1-phenylcyclohexanamine (PCA) core suffers from significant pharmacokinetic liabilities, including high lipophilicity and susceptibility to oxidative metabolism. The bioisosteric replacement of the phenyl ring with a 3-pyridyl group to form 1-(pyridin-3-yl)cyclohexanamine represents a strategic evolution in modern drug design.

As a Senior Application Scientist, I have structured this technical guide to dissect the pharmacological utility, physicochemical rationale, and synthetic methodologies surrounding 1-(pyridin-3-yl)cyclohexanamine derivatives. Notably, this scaffold has emerged as a critical building block for synthesizing 5-membered heterocyclic amides that act as potent P2X7 receptor antagonists, offering novel therapeutic avenues for neuroinflammation and neuropathic pain[3].

Pharmacological Landscape & Target Validation

P2X7 Receptor Modulation

Unregulated neuroinflammation is a primary driver of neuropathic pain, allodynia, and hyperalgesia, conditions for which traditional opioids and gabapentinoids often demonstrate suboptimal efficacy[3]. The P2X7 receptor is a ligand-gated ion channel activated by high concentrations of extracellular ATP, predominantly expressed on microglia and immune cells[3].

When 1-(pyridin-3-yl)cyclohexanamine is coupled with specific heteroaromatic acids (e.g., thiazole-5-carboxylic acid or pyrazole-4-carboxylic acid), the resulting amides function as highly selective P2X7 antagonists[3]. By blocking ATP-mediated activation, these derivatives prevent the downstream assembly of the NLRP3 inflammasome, thereby halting the release of pro-inflammatory cytokines like IL-1β and IL-18[3].

Figure 2: P2X7 receptor signaling pathway and inhibition by 3-pyridylcyclohexanamine analogs.

NMDA Receptor & Monoamine Transporter Activity

While recent patent literature heavily focuses on P2X7 antagonism[3], the foundational arylcyclohexylamine core is inherently capable of interacting with the NMDA receptor and the dopamine transporter (DAT)[1][2]. The introduction of the 3-pyridyl moiety significantly alters the electronic distribution of the molecule, which can attenuate the dissociative and hallucinogenic liabilities typical of standard PCA analogs, allowing for the design of safer CNS-active agents[1].

Physicochemical Rationale: The Phenyl to 3-Pyridyl Bioisosteric Shift

Causality in Design: Why transition from a phenyl to a 3-pyridyl ring? The native phenyl ring in PCA is highly electron-rich, making it a prime substrate for Cytochrome P450 (CYP)-mediated aromatic hydroxylation and epoxidation. Furthermore, its high partition coefficient (LogP) drives non-specific hydrophobic interactions, increasing the risk of off-target toxicities such as hERG channel blockade.

Substituting a carbon for a nitrogen atom to create a 3-pyridyl system introduces an electron-deficient aromatic ring that actively resists electrophilic oxidative metabolism. Additionally, the basic pyridyl nitrogen enables favorable dipole interactions and hydrogen bonding within target binding pockets, while significantly lowering overall lipophilicity to improve aqueous solubility.

Table 1: Physicochemical Comparison of PCA vs. 3-Pyridyl Analog

| Property | 1-Phenylcyclohexanamine (PCA) | 1-(Pyridin-3-yl)cyclohexanamine | Rationale for Shift (Causality) |

| CLogP | ~2.8 | ~1.6 | Reduced lipophilicity improves aqueous solubility and oral bioavailability. |

| Aromatic pKa | N/A | ~5.2 (Pyridyl N) | Enables pH-dependent ionization; introduces a new hydrogen-bond acceptor. |

| CYP450 Liability | High (Phenyl oxidation) | Low (Electron-deficient ring) | Pyridine resists electrophilic oxidative metabolism, increasing half-life. |

| hERG Inhibition | Moderate to High | Low | Reduced lipophilicity decreases promiscuous binding to the hERG channel. |

Synthetic Methodologies: The Bruylants Reaction

Causality in Synthesis: The synthesis of sterically hindered tertiary α -aryl amines cannot be efficiently achieved via the direct addition of Grignard reagents to cyclohexanimine. Direct addition fails because the strongly basic Grignard reagent causes competitive enolization of the imine, drastically reducing yields[4].

To circumvent this, the Bruylants reaction is employed[1][2][4]. This method utilizes an α -aminonitrile intermediate. The cyano group acts as an excellent leaving group, facilitating the in situ generation of a highly electrophilic iminium ion upon reaction with 3-pyridylmagnesium bromide. This drives the nucleophilic addition to completion without triggering enolization side-reactions[1][5].

Figure 1: Bruylants reaction workflow for 1-(pyridin-3-yl)cyclohexanamine scaffold synthesis.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory quality control checkpoints.

Protocol 1: Synthesis of 1-(Pyridin-3-yl)cyclohexanamine via Bruylants Reaction

Step 1: Formation of the α -Aminonitrile

-

Dissolve cyclohexanone (1.0 eq) in a mixture of water and ethanol.

-

Add an aqueous solution of ammonium chloride (1.2 eq) and potassium cyanide (1.2 eq) dropwise under vigorous stirring at 0°C[1]. Caution: Highly toxic; perform in a dedicated fume hood.

-

Stir at room temperature for 24 hours. Extract the resulting 1-amino-1-cyanocyclohexane with ethyl acetate, wash with brine, dry over anhydrous Na2SO4 , and concentrate.

-

Self-Validation Checkpoint: Analyze the intermediate via FT-IR. The protocol is validated to proceed only if a sharp, distinct C≡N stretch is observed at ~2230 cm⁻¹.

Step 2: Grignard Displacement (Bruylants Reaction)

-

In an oven-dried flask under argon, dissolve 3-bromopyridine (1.5 eq) in anhydrous THF. Add isopropylmagnesium chloride (1.5 eq) at 0°C to generate the 3-pyridyl Grignard reagent via halogen-metal exchange.

-

Slowly add a solution of 1-amino-1-cyanocyclohexane (1.0 eq) in THF to the Grignard reagent[1][2].

-

Reflux the mixture for 12 hours. Quench carefully with saturated aqueous NH4Cl .

-

Extract with dichloromethane, dry, and purify via silica gel chromatography (DCM:MeOH 95:5 with 1% Et3N ).

-

Self-Validation Checkpoint: Confirm product formation via ¹H-NMR. The disappearance of the nitrile carbon in ¹³C-NMR and the appearance of characteristic downfield pyridyl protons (δ 8.4–8.6 ppm) validates the successful displacement.

Protocol 2: In Vitro P2X7 Calcium Influx Assay

To validate the efficacy of 1-(pyridin-3-yl)cyclohexanamine-derived amides as P2X7 antagonists:

-

Cell Preparation: Seed human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor into 384-well plates at 15,000 cells/well.

-

Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

-

Compound Addition: Pre-incubate cells with varying concentrations of the synthesized derivative (0.1 nM to 10 μM) for 30 minutes.

-

Stimulation & Reading: Stimulate cells with an EC80 concentration of BzATP (a selective P2X7 agonist). Measure fluorescence continuously using a FLIPR (Fluorometric Imaging Plate Reader).

-

Self-Validation Checkpoint: The assay must include A-438079 (a known P2X7 antagonist) as a positive control and DMSO as a vehicle control. A robust Z'-factor of >0.5 must be calculated from the controls before test compound data is accepted, ensuring the signal window is wide enough to distinguish true antagonism from baseline noise.

References

- EA017250B1 - 5-membered heterocyclic amides, use thereof for modulation of p2xreceptor Source: Google Patents URL

- Substituted 4-aminocyclohexane derivatives (US8835689B2)

-

Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

- 1. Benocyclidine (BTCP) [benchchem.com]

- 2. Methoxisopropamine|C16H23NO2|For Research [benchchem.com]

- 3. EA017250B1 - 5-membered heterocyclic amides, use thereof for modulation of p2xreceptor - Google Patents [patents.google.com]

- 4. US8835689B2 - Substituted 4-aminocyclohexane derivatives - Google Patents [patents.google.com]

- 5. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis protocols for 1-(Pyridin-3-yl)cyclohexanamine hydrochloride from nitriles

An In-Depth Guide to the Synthesis of 1-(Pyridin-3-yl)cyclohexanamine Hydrochloride from Nitrile Precursors

Introduction

1-(Pyridin-3-yl)cyclohexanamine and its derivatives are valuable heterocyclic scaffolds in medicinal chemistry and drug development, serving as key building blocks for a range of pharmacologically active agents.[1] The synthesis of such structures, which combine an aliphatic cyclohexane ring with an aromatic pyridine moiety through a crucial amine linkage, requires robust and well-understood chemical strategies. This application note provides detailed protocols and expert insights into two primary synthetic pathways starting from 3-cyanopyridine: the Grignard reaction followed by reduction, and the Ritter reaction.

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for specific procedural choices, and the critical parameters for success. By grounding these protocols in established chemical theory and providing self-validating checkpoints, this guide aims to ensure both scientific integrity and practical reproducibility.

PART 1: Critical Safety and Handling

Before commencing any experimental work, a thorough risk assessment is mandatory. The reagents used in these protocols are hazardous and must be handled with appropriate engineering controls and personal protective equipment (PPE).

-

3-Cyanopyridine (Nicotinonitrile): This compound is harmful if swallowed and causes serious eye damage.[2] It is essential to wear protective gloves, chemical safety goggles, and a lab coat.[3] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[4][5] In case of accidental contact, wash skin thoroughly and rinse eyes cautiously with water for several minutes.[6]

-

Grignard Reagents (e.g., Cyclohexylmagnesium Bromide): Grignard reagents are highly reactive, flammable, and react violently with water and protic solvents.[7] Strict anhydrous (moisture-free) conditions are paramount for both safety and reaction success. All glassware must be oven- or flame-dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Strong Acids (e.g., Sulfuric Acid): Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. Handle with extreme care, using acid-resistant gloves, a face shield, and a lab coat. Always add acid slowly to other liquids while cooling to dissipate heat.

-

Solvents (e.g., Diethyl Ether, THF): Anhydrous diethyl ether and tetrahydrofuran (THF) are highly flammable and can form explosive peroxides upon standing. Use only freshly opened or properly stored and tested solvents.

Protocol 1: Synthesis via Grignard Reagent Addition to 3-Cyanopyridine

This is a highly effective and direct method for forming the core carbon-carbon bond between the pyridine and cyclohexane moieties. The synthesis proceeds in two main stages: the nucleophilic addition of a Grignard reagent to the nitrile, followed by the reduction of the resulting imine intermediate.

Principle and Mechanism

The Grignard reaction is a cornerstone of organic synthesis for creating carbon-carbon bonds.[7] The carbon-magnesium bond in the cyclohexylmagnesium bromide is highly polarized, rendering the cyclohexyl carbon strongly nucleophilic. This nucleophile readily attacks the electrophilic carbon atom of the nitrile group in 3-cyanopyridine.[8] This addition forms a magnesium salt of a ketimine, which upon aqueous workup, can be hydrolyzed to a ketone or, more directly, reduced to the desired primary amine. The mechanism involves the formation of a six-membered ring transition state.[7] Subsequent reduction, for instance with sodium borohydride (NaBH₄), delivers a hydride to the imine carbon to yield the final amine product.

Visualized Workflow: Grignard Synthesis

Caption: Workflow for the Grignard-based synthesis route.

Detailed Experimental Protocol

Part A: Preparation of Cyclohexylmagnesium Bromide (Grignard Reagent)

-

Setup: Assemble a 500 mL three-necked, round-bottomed flask, previously oven-dried and cooled under a stream of dry nitrogen. Equip the flask with a magnetic stirrer, a reflux condenser fitted with a nitrogen inlet and a drying tube (e.g., filled with CaCl₂), and a pressure-equalizing dropping funnel.

-

Reagents: Place magnesium turnings (2.67 g, 110 mmol) in the flask. Add a small crystal of iodine to help initiate the reaction.

-

Initiation: In the dropping funnel, prepare a solution of cyclohexyl bromide (16.3 g, 100 mmol) in 70 mL of anhydrous diethyl ether. Add approximately 5-10 mL of this solution to the magnesium turnings. The reaction should initiate spontaneously, evidenced by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a gray, cloudy solution. If the reaction does not start, gently warm the flask with a heat gun.[9]

-

Addition: Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.[10]

-

Completion: After the addition is complete, continue to stir the mixture and gently reflux using a water bath for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark gray solution is the Grignard reagent.

Part B: Reaction with 3-Cyanopyridine

-

Setup: In a separate 1 L three-necked flask, dried and under a nitrogen atmosphere, dissolve 3-cyanopyridine (8.32 g, 80 mmol) in 200 mL of anhydrous diethyl ether.

-

Addition: Cool the 3-cyanopyridine solution to 0 °C using an ice bath. Slowly add the prepared cyclohexylmagnesium bromide solution via cannula or the dropping funnel over 45-60 minutes, maintaining the temperature below 10 °C. A thick precipitate will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours.

Part C: Reductive Workup

-

Cooling: Cool the reaction mixture back down to 0 °C in an ice bath.

-

Reduction: Slowly and carefully add methanol (50 mL) to the reaction mixture to quench any unreacted Grignard reagent and to serve as the solvent for the reduction.

-

Addition of Reducing Agent: In small portions, add sodium borohydride (NaBH₄) (4.54 g, 120 mmol) to the stirred mixture. Caution: Hydrogen gas evolution will occur.

-

Completion: After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight (12-16 hours).

Part D: Isolation and Purification

-

Quenching: Slowly add 100 mL of water to the reaction mixture, followed by 100 mL of 2 M NaOH solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic extracts and wash with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude free base as an oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford the pure 1-(Pyridin-3-yl)cyclohexanamine.

Part E: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified free base in 100 mL of fresh anhydrous diethyl ether.

-

Precipitation: While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise until no further precipitation is observed.

-

Isolation: Collect the resulting white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, 1-(Pyridin-3-yl)cyclohexanamine hydrochloride.[11]

Data Summary Table: Grignard Protocol

| Reagent | MW ( g/mol ) | Molar Eq. | Amount Used |

| Magnesium Turnings | 24.31 | 1.375 | 2.67 g |

| Cyclohexyl Bromide | 163.07 | 1.25 | 16.3 g |

| 3-Cyanopyridine | 104.11 | 1.00 | 8.32 g |

| Sodium Borohydride | 37.83 | 1.50 | 4.54 g |

Expected Yield: 60-75%

Protocol 2: Synthesis via Ritter Reaction

The Ritter reaction provides an alternative pathway, particularly useful when Grignard-incompatible functional groups are present elsewhere in a molecule. It involves the reaction of a nitrile with a source of a stable carbocation, such as a tertiary alcohol, in the presence of a strong acid.[12]

Principle and Mechanism

In this protocol, cyclohexanol is protonated by a strong acid (e.g., H₂SO₄) and subsequently loses a molecule of water to form a secondary cyclohexyl carbocation. This electrophilic carbocation is then attacked by the lone pair of electrons on the nitrogen atom of 3-cyanopyridine.[13] The resulting nitrilium ion is a key intermediate which, upon the addition of water during workup, hydrolyzes to form an N-substituted amide (N-cyclohexylnicotinamide). This stable amide intermediate must then be hydrolyzed under harsh acidic or basic conditions to cleave the amide bond and liberate the desired primary amine.[14]

Visualized Workflow: Ritter Reaction

Caption: Workflow for the Ritter reaction synthesis route.

Detailed Experimental Protocol

Part A: N-Cyclohexylnicotinamide Synthesis

-

Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyanopyridine (10.4 g, 100 mmol) and cyclohexanol (10.0 g, 100 mmol).

-

Acid Addition: Cool the flask in an ice bath. Slowly and with vigorous stirring, add concentrated sulfuric acid (98%, 20 mL) dropwise, ensuring the internal temperature does not exceed 20 °C.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to 80-90 °C using an oil bath. Maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Quenching: Allow the reaction to cool to room temperature, then pour it slowly and carefully onto 200 g of crushed ice in a large beaker.

-

Neutralization and Isolation: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide or solid sodium carbonate until the pH is ~8-9. The N-cyclohexylnicotinamide will precipitate as a solid.

-

Filtration: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and air-dry.

Part B: Amide Hydrolysis

-

Setup: Place the crude N-cyclohexylnicotinamide from the previous step into a 500 mL round-bottomed flask. Add 150 mL of 6 M hydrochloric acid.

-

Hydrolysis: Heat the mixture to reflux and maintain reflux for 12-24 hours, or until TLC analysis indicates the complete disappearance of the starting amide.

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution by adding solid NaOH or a concentrated NaOH solution until the pH is >12.

-

Extraction: Extract the resulting basic aqueous solution with dichloromethane (3 x 150 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Part C: Purification and Salt Formation

-

Purification: Purify the crude amine using flash column chromatography as described in Protocol 1, Part D.

-

Salt Formation: Form the hydrochloride salt as described in Protocol 1, Part E.

Data Summary Table: Ritter Protocol

| Reagent | MW ( g/mol ) | Molar Eq. | Amount Used |

| 3-Cyanopyridine | 104.11 | 1.0 | 10.4 g |

| Cyclohexanol | 100.16 | 1.0 | 10.0 g |

| Conc. Sulfuric Acid | 98.08 | Catalyst/Solvent | 20 mL |

| Hydrochloric Acid (6M) | 36.46 | Excess | 150 mL |

Expected Yield: 45-60%

Characterization and Quality Control

The identity and purity of the final product, 1-(Pyridin-3-yl)cyclohexanamine hydrochloride, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, showing characteristic peaks for the pyridine and cyclohexane protons and carbons.

-

Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[15]

Discussion and Field Insights

Both protocols presented are viable methods for the synthesis of 1-(Pyridin-3-yl)cyclohexanamine hydrochloride. The choice between them often depends on available equipment, scale, and the chemist's familiarity with the techniques.

-

Grignard Protocol: This route is generally more direct and often results in higher yields. The primary challenge is the strict requirement for anhydrous conditions, as any moisture will quench the Grignard reagent and halt the reaction.[7] The reduction of the imine intermediate is typically clean and high-yielding. This method is often preferred in research and development settings for its efficiency.

-

Ritter Protocol: The main advantage of the Ritter reaction is its tolerance to a wider range of functional groups that would be incompatible with Grignard reagents. However, it requires the use of large quantities of strong, corrosive acid and involves a two-step process (amide formation and then hydrolysis). The amide hydrolysis step can be slow and require harsh conditions, potentially leading to lower overall yields.[16]

For professionals in drug development, the Grignard route, once optimized, is likely more amenable to scaling up due to its fewer steps and potentially higher throughput. However, the Ritter reaction remains a valuable tool in the synthetic chemist's arsenal for accessing complex amine structures.

References

- Jagadeesh, R. V., & Beller, M. (2015). Catalytic Reduction of Nitriles. In P. G. Andersson (Ed.)

-

Shimizu, K., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – An Asian Journal, 12(5), 539-543. [Link]

-

Feng, B., & Bao, M. (2019). Hydrogenation of Nitriles to Primary Amines Catalyzed by Unsupported Nanoporous Palladium Catalyst: Understanding the Essential Reason for High Activity and Selectivity of Catalyst. Catalysis Letters, 149, 1645–1653. [Link]

-

Homework.Study.com. (n.d.). The Ritter reaction is especially valuable for the synthesis of 3 degree alkanamines. [Link]

-

Organic-Chemistry.org. (2019). Ritter Reaction. [Link]

- Google Patents. (1999).

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

-

Wang, D., et al. (2020). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry, 44(23), 9662-9669. [Link]

-

Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]

-

Kumar, V., et al. (2022). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Asian Journal of Research in Chemistry, 15(3), 133-138. [Link]

-

Wikipedia. (n.d.). Grignard reaction. [Link]

-

OperaChem. (2024). The mechanism of Grignard reaction: finally unravelled. [Link]

-

Professor Dave Explains. (2022, January 11). Ritter Reaction [Video]. YouTube. [Link]

-

Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

Walborsky, H. M., & Aronoff, M. S. (1973). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. The Journal of Organic Chemistry, 38(23), 4055–4059. [Link]

-

Wang, Y., et al. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Molecules, 27(22), 7984. [Link]

-

Organic Syntheses. (n.d.). Cyclohexylbromopropene. Coll. Vol. 1, p.185 (1941); Vol. 9, p.30 (1929). [Link]

-

Riadi, Y., et al. (2014). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. Research on Chemical Intermediates, 41, 6059–6067. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Chemical and Physical Information for Pyridine. In Toxicological Profile for Pyridine. [Link]

- Google Patents. (1972).

-

Organic Syntheses. (n.d.). Preparation of N-(2-Anilino-3-pyridinyl)aniline. [Link]

-

Wang, Y., et al. (2021). Multifunctional 3-cyanopyridine compounds: synthesis based on a tandem reaction with 100% atom economy and their applications. Green Chemistry, 23(19), 7857-7866. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of protected primary amines. [Link]

-

Semeraro, T., et al. (2012). Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. Beilstein Journal of Organic Chemistry, 8, 1262-1270. [Link]

-

Nair, S. S., et al. (2021). A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 185-188. [Link]

-

Roy, S., et al. (2021). Nitrile, Imine and Amide Reduction Using Tropylium Catalyst. ChemRxiv. [Link]

-

Patel, D. A., & Patel, H. D. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Chemistry & Biology Interface, 11(1), 34-39. [Link]

-

Al-Zahrani, H. A., & Bardaweel, S. K. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Journal of Taibah University for Science, 15(1), 606-621. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17800011, 1-(Pyridin-3-yl)cyclopentanamine. [Link]

-

Bakr, R. B., et al. (2018). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Molecules, 23(1), 127. [Link]

-

Wang, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Pyrimidine Amine Derivatives Bearing Bicyclic Monoterpene Moieties. Molecules, 27(22), 8031. [Link]

- Google Patents. (2024).

-

Oledzka, I., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 64(3), 205-211. [Link]

-

Chad's Prep. (2021, April 15). Nitrile Synthesis & Reactions | Complete Summary | Organic Chemistry 20.11 [Video]. YouTube. [Link]

-

Van der Pijl, F., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7013. [Link]

-

Kinzhalov, M. A., et al. (2023). Regioselective Cycloaddition of Nitrile Imines to 5-Methylidene-3-phenyl-hydantoin: Synthesis and DFT Calculations. International Journal of Molecular Sciences, 24(2), 1149. [Link]

-

Kad, G. L., et al. (2003). One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using sodium sulphate (anhyd) and sodium bicarbonate in dry media under microwave irradiation. Indian Journal of Chemistry - Section B, 42(10), 2603-2605. [Link]

-

Organic Chemistry practical course (NOP). (2006). Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. [Link]

-

Candeias, N. R., et al. (2012). 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. Molbank, 2012(4), M786. [Link]

-

Wang, Y., et al. (2014). (1R,2R)-2-(Pyridin-4-ylmethylamino)cyclohexanaminium chloride. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1298. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. echemi.com [echemi.com]

- 3. 3-Cyanopyridine - Safety Data Sheet [chemicalbook.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. fishersci.com [fishersci.com]

- 7. Grignard reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Making sure you're not a bot! [oc-praktikum.de]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine [mdpi.com]

- 12. Ritter Reaction [organic-chemistry.org]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. homework.study.com [homework.study.com]

- 15. ptfarm.pl [ptfarm.pl]

- 16. Protected primary amine synthesis by amination (alkylation) [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of 1-(Pyridin-3-yl)cyclohexanamine Hydrochloride via Reductive Amination

Abstract: This document provides a comprehensive technical guide for the synthesis of 1-(Pyridin-3-yl)cyclohexanamine hydrochloride, a valuable building block in pharmaceutical and materials science. We delve into the core principles of reductive amination, presenting a comparative analysis of prevalent methodologies and offering two detailed, field-proven protocols. This guide is designed for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, procedural robustness, and safety.

Introduction and Strategic Overview

Reductive amination stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen bonds in synthetic chemistry.[1] Its prominence, particularly in the pharmaceutical industry, stems from its efficiency in constructing complex amine architectures from readily available carbonyl compounds and amines.[2] The overall transformation involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the target amine.[3]

The synthesis of 1-(Pyridin-3-yl)cyclohexanamine from cyclohexanone and 3-aminopyridine exemplifies this crucial reaction class. The strategic selection of the reducing agent and reaction conditions is paramount to achieving high yield and purity, minimizing side reactions such as the reduction of the starting ketone or over-alkylation of the amine.[4][5] This guide will explore two primary approaches: a modern, mild approach using a borohydride reagent and a classic, robust method employing catalytic hydrogenation.

The Mechanism of Reductive Amination

The reductive amination process is fundamentally a two-step sequence that can often be performed in a single pot.[4]

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine (3-aminopyridine) on the carbonyl carbon of the ketone (cyclohexanone). This forms a transient hemiaminal intermediate. Under mildly acidic conditions, which are often employed to catalyze this step, the hemiaminal eliminates a molecule of water to form a C=N double bond, yielding a substituted imine. This imine exists in equilibrium with its protonated form, the iminium ion, which is the key electrophilic species for the reduction step.[4]

-

Hydride Reduction: A reducing agent, introduced into the reaction, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction of the C=N bond furnishes the final secondary amine product.[3]

The selectivity of the reducing agent is critical. An ideal reagent will reduce the iminium ion much more rapidly than the starting carbonyl compound, a key feature that allows for the convenient one-pot procedure.[2][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

Application Note: Preparation of Stock Solutions for 1-(Pyridin-3-yl)cyclohexanamine Hydrochloride Assays

Executive Summary

The integrity of any in vitro or in vivo assay is fundamentally dependent on the quality, stability, and accurate concentration of the compound stock solution. This application note provides a comprehensive, self-validating framework for preparing stock solutions of 1-(Pyridin-3-yl)cyclohexanamine hydrochloride . Designed for researchers and drug development professionals, this guide synthesizes physicochemical profiling with rigorous quality control (QC) checkpoints to ensure absolute data reproducibility.

Physicochemical Profiling & Mechanistic Causality

To prepare a reliable stock solution, one must understand the molecular behavior of the compound. 1-(Pyridin-3-yl)cyclohexanamine features a basic primary amine attached to a cyclohexane scaffold, coupled with a weakly basic pyridine ring.

The Causality of Salt Forms in Solvent Selection: Formulating this compound as a hydrochloride (HCl) salt significantly alters its crystal lattice energy, favoring rapid solvation in highly polar media (like water) compared to its lipophilic free-base counterpart. However, a common and critical pitfall in high-throughput screening involves dissolving HCl salts into anhydrous Dimethyl Sulfoxide (DMSO) and subsequently diluting them into weakly buffered aqueous assay media.

When the HCl salt dissociates, it can locally alter the pH. More importantly, if the final assay buffer's pH exceeds the pKa of the primary amine, the compound will rapidly deprotonate back into its lipophilic free-base form. This phase transition often manifests as micro-precipitation (visible as Schlieren lines), leading to artificially low effective concentrations, erratic dose-response curves, and false-negative results [1]. Therefore, solvent selection must be intrinsically linked to the downstream assay's buffer capacity and the compound's pKa [2].

Solvent Selection & Stability Matrix

The table below summarizes the optimal solvent systems based on the intended downstream application, ensuring that the physicochemical properties of the HCl salt are respected.

| Solvent System | Recommended Stock Conc. | Primary Application | Mechanistic Rationale & Limitations |

| Anhydrous DMSO (≥99.9%) | 10 mM – 50 mM | High-Throughput Screening (HTS), Biochemical Assays | Universal solvent for library storage. Limitation: Final assay concentration must be ≤0.5% v/v to prevent solvent-induced cytotoxicity [2]. |

| Ultrapure Water / PBS (pH 7.4) | 1 mM – 10 mM | Cell-Based Assays, In Vivo Dosing | Capitalizes on the high aqueous solubility of the HCl salt. Eliminates DMSO toxicity in sensitive primary cell lines. |

| Methanol / Acetonitrile | 1 mg/mL | Analytical QC (LC-MS / HPLC) | Ideal for chromatographic mobile phase compatibility and rapid evaporation during mass spectrometry ionization [3]. |

Experimental Workflow

Workflow for the preparation, validation, and storage of 1-(Pyridin-3-yl)cyclohexanamine HCl.

Self-Validating Experimental Protocols

A protocol is only trustworthy if it contains internal checkpoints to verify its success. The following methodologies integrate physical preparation with immediate analytical validation.

Protocol A: Preparation of 10 mM Master Stock in Anhydrous DMSO (For HTS)

-

Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature (approx. 30 minutes) inside a desiccator. Causality: Opening cold vials introduces atmospheric condensation, which degrades the sample and alters the true molarity.

-

Weighing: Accurately weigh the required mass using a calibrated micro-analytical balance.

-

Formula:Mass (mg) = 10 (mM) × Volume (mL) × Molecular Weight of HCl salt (g/mol) / 1000

-

-

Dissolution: Add the calculated volume of anhydrous, high-purity DMSO. Vortex vigorously for 60 seconds. If micro-particulates remain, subject the vial to mild water-bath sonication (maximum 37°C) for 2–5 minutes.

-

Self-Validation Checkpoint (Solubility & Purity):

-

Visual: Dilute a 2 µL aliquot into 1998 µL of your target assay buffer (1:1000 dilution). Inspect against a dark background for turbidity or Schlieren lines, which indicate free-base precipitation.

-

Analytical: Run a rapid LC-MS check on the diluted aliquot to confirm the expected m/z ratio and ensure the sonication step did not induce thermal degradation [3].

-

-

Aliquoting & Storage: Dispense the validated stock into single-use amber glass or low-bind polypropylene vials (50–100 µL/vial). Purge the vial headspace with Argon or Nitrogen gas to prevent oxidative degradation, cap tightly, and store at -20°C or -80°C.

Protocol B: Preparation of Aqueous Stock for Cell-Based Assays

-

Solvent Preparation: Utilize sterile, endotoxin-free Ultrapure Water or a physiological buffer (e.g., PBS, pH 7.4).

-

Dissolution: Add the aqueous solvent to the weighed compound. The HCl salt should dissolve rapidly without the need for sonication.

-

pH Verification: Measure the pH of a small test aliquot. If the dissociation of the HCl salt has significantly lowered the pH, carefully adjust with dilute NaOH (0.1 M) only if the stock is intended for direct application to unbuffered cell cultures. Ensure the pH remains below the amine's pKa to prevent precipitation.

-

Sterile Filtration: Pass the solution through a 0.22 µm low-protein-binding syringe filter (Polyethersulfone[PES] or Polytetrafluoroethylene [PTFE] is recommended).

-

Self-Validation Checkpoint (Recovery Check):

-

Measure the UV-Vis absorbance (at the compound's λmax ) of the solution before and after filtration.

-

Causality: This guarantees that the active pharmaceutical ingredient (API) did not non-specifically bind to the filter membrane, ensuring the final dosed concentration matches the theoretical calculation[1].

-

-

Storage: Store aliquots at -20°C. Note that aqueous stocks generally have a shorter shelf-life than DMSO stocks due to the increased risk of hydrolysis; use within 1–3 months.

References

-

Organisation for Economic Co-operation and Development (OECD). "Guidance Document on Good In Vitro Method Practices (GIVIMP)", OECD Series on Testing and Assessment, No. 286. (2018). Available at:[Link]

-

Polker A, Padmavathi Y, Kumar R, Babu NR. "Quantitative Bioanalytical and Analytical Methods for Estimation of Ivabradine Hydrochloride in Pure and Pharmaceutical Dosage Form." Journal of Reports in Pharmaceutical Sciences. (2020). Available at:[Link]

Application Notes and Protocols: Conversion of 1-(Pyridin-3-yl)cyclohexanamine Free Base to its Hydrochloride Salt

Abstract

The conversion of an active pharmaceutical ingredient (API) from its free base to a salt form is a critical step in drug development, often employed to enhance physicochemical properties such as solubility, stability, and bioavailability.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for converting 1-(Pyridin-3-yl)cyclohexanamine free base to its hydrochloride (HCl) salt. This guide details the underlying chemical principles, step-by-step experimental procedures, and the analytical techniques required for the comprehensive characterization and confirmation of the final salt form.

Introduction: The Rationale for Salt Formation

Approximately 50% of all drugs on the market are administered as salts.[1] The selection of an appropriate salt form can significantly influence a drug's performance and manufacturability.[2][3] For basic compounds like 1-(Pyridin-3-yl)cyclohexanamine, which contains both a primary aliphatic amine and a pyridine nitrogen, conversion to a hydrochloride salt is a common strategy to improve its pharmaceutical properties.[4]

Key Advantages of Hydrochloride Salt Formation:

-

Enhanced Aqueous Solubility and Dissolution Rate: The ionic nature of the hydrochloride salt generally leads to a significant increase in aqueous solubility compared to the free base.[4] This is crucial for improving the bioavailability of orally administered drugs.[5]

-

Improved Stability: Crystalline salts are often more physically and chemically stable than their free base counterparts, which can lead to a longer shelf life.[3][4]

-

Ease of Handling and Formulation: Salt forms are typically crystalline solids with well-defined melting points, making them easier to handle, process, and formulate into various dosage forms.[3][6]

-

Taste Masking: The salt form of a drug can sometimes mask the bitter taste of the API, improving patient compliance.[5]

Foundational Principles: The pKa Rule

Successful and stable salt formation is governed by the "pKa rule." For a stable salt to form from a basic drug and an acidic counterion, the pKa of the conjugate acid of the base should be at least 2-3 pH units higher than the pKa of the acid.[1][3][5] This difference ensures a complete proton transfer, resulting in a stable ionic bond. 1-(Pyridin-3-yl)cyclohexanamine possesses two basic centers: the cyclohexanamine (a primary aliphatic amine) and the pyridine nitrogen. The cyclohexanamine is the more basic of the two and will be the primary site of protonation by hydrochloric acid.

Experimental Protocols

This section outlines two common and effective methods for the preparation of 1-(Pyridin-3-yl)cyclohexanamine hydrochloride. The choice of method often depends on the scale of the reaction, the desired purity, and the available laboratory equipment.

Materials and Equipment

| Reagents | Solvents | Equipment |

| 1-(Pyridin-3-yl)cyclohexanamine free base | Anhydrous Diethyl Ether (Et2O) | Round-bottom flasks |

| Hydrogen Chloride (4M in 1,4-Dioxane) | Anhydrous Isopropanol (IPA) | Magnetic stirrer and stir bars |

| Concentrated Hydrochloric Acid (37%) | Acetone | Büchner funnel and filter paper |

| Anhydrous Sodium Sulfate (Na2SO4) | Rotary evaporator | |

| pH meter or pH paper | ||

| Standard laboratory glassware |

Protocol 1: Using HCl in Dioxane (Small to Medium Scale)

This method is well-controlled and generally provides a high-purity product, making it suitable for research and early development stages.[7]

Step-by-Step Procedure:

-

Dissolution: Dissolve a known quantity of 1-(Pyridin-3-yl)cyclohexanamine free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol, in a round-bottom flask equipped with a magnetic stir bar.[8] A typical concentration would be in the range of 0.1 to 0.5 M.

-

Acidification: While stirring the solution at room temperature, slowly add a stoichiometric amount (1.0 to 1.1 equivalents) of 4M HCl in 1,4-dioxane dropwise.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid upon addition of the acid.[8][9]

-

Stirring: Continue stirring the mixture for an additional 30-60 minutes at room temperature to ensure complete salt formation and precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of the cold anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material or excess acid.

-

Drying: Dry the resulting white solid under vacuum to a constant weight.

Protocol 2: Using Gaseous HCl or Concentrated HCl (Alternative Methods)

These methods are also widely used, with the choice depending on the desired level of dryness of the final product. Using anhydrous HCl gas is preferred when strict anhydrous conditions are necessary.[10]

2.3.1. Anhydrous HCl Gas Method

-

Setup: Dissolve the free base in a suitable anhydrous, non-polar solvent like toluene in a flask equipped for gas inlet.[9][10]

-

Gas Generation: Generate anhydrous HCl gas by the controlled addition of concentrated sulfuric acid to sodium chloride or by using a cylinder of HCl gas.[9] Ensure the gas is passed through a drying agent (e.g., a wash bottle with concentrated H₂SO₄) before introduction into the reaction mixture.[10]

-

Reaction: Bubble the dry HCl gas through the stirred solution. The hydrochloride salt will precipitate.

-

Isolation and Drying: Isolate the product by filtration, wash with the anhydrous solvent, and dry under vacuum.[10]

2.3.2. Concentrated Aqueous HCl Method

-

Dissolution: Dissolve the free base in a solvent like isopropanol or ethanol.

-

Acidification: Slowly add a stoichiometric amount of concentrated aqueous HCl dropwise with stirring.[10]

-

Crystallization/Precipitation: The salt may precipitate directly, or the solvent may need to be partially evaporated to induce crystallization.

-

Isolation and Drying: Isolate the solid by filtration, wash with a cold solvent, and dry thoroughly under vacuum, possibly at a slightly elevated temperature, to remove residual water.

Workflow for Salt Formation and Characterization

The following diagram illustrates the general workflow from the free base to the fully characterized hydrochloride salt.

Caption: Workflow for the conversion and characterization of the hydrochloride salt.

Characterization of the Hydrochloride Salt

Thorough characterization is essential to confirm the formation of the desired salt and to evaluate its physicochemical properties. A combination of analytical techniques should be employed.[11]

Confirmation of Salt Formation

| Technique | Purpose | Expected Observations |

| ¹H NMR Spectroscopy | To observe changes in the chemical environment upon protonation. | A downfield shift of the protons adjacent to the nitrogen atoms (both on the cyclohexane ring and the pyridine ring) is expected due to the electron-withdrawing effect of the positive charge. |

| FTIR Spectroscopy | To identify the formation of the ammonium salt. | The appearance of a broad absorption band in the 2400-2800 cm⁻¹ region, characteristic of the N-H⁺ stretching vibration in an amine salt. |

| Titration | To determine the stoichiometry of the salt. | Potentiometric titration can be used to determine the equivalence point and confirm a 1:1 molar ratio of the amine to chloride. |

| Elemental Analysis (CHN/Cl) | To confirm the elemental composition of the salt. | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should match the theoretical values for the hydrochloride salt. |

| Ion Chromatography | To identify and quantify the chloride counterion. | This technique can confirm the presence and concentration of the chloride anion.[12] |

Physicochemical Characterization

| Technique | Purpose | Significance |

| X-Ray Powder Diffraction (XRPD) | To determine the crystallinity and polymorphic form of the salt.[13] | A crystalline salt will exhibit a distinct diffraction pattern. This is crucial for identifying and controlling the solid-state form of the API.[11] |

| Differential Scanning Calorimetry (DSC) | To determine the melting point and thermal stability.[14] | A sharp endothermic peak indicates the melting point of a crystalline solid. This is a key indicator of purity. |

| Thermogravimetric Analysis (TGA) | To assess thermal stability and the presence of solvates or hydrates. | TGA measures weight loss as a function of temperature, indicating decomposition temperatures and the presence of bound solvent or water molecules. |

| Hygroscopicity Testing | To evaluate the tendency of the salt to absorb moisture from the atmosphere. | This is a critical parameter for determining storage and handling requirements.[5] |

| Aqueous Solubility Studies | To quantify the improvement in solubility compared to the free base.[15] | pH-solubility profiles are often generated to understand the solubility behavior across a physiologically relevant pH range. |

Troubleshooting and Considerations

-

Oiling Out: If the salt "oils out" instead of precipitating as a solid, it may be due to the solubility of the salt in the chosen solvent or the presence of impurities. Trying a different, less polar solvent or ensuring all reagents and glassware are scrupulously dry can help.[10]

-

Incomplete Precipitation: If precipitation is incomplete, cooling the mixture or adding a co-solvent in which the salt is less soluble (an anti-solvent) can induce further precipitation.

-

Stoichiometry: Precise control over the stoichiometry of the acid addition is important. An excess of acid can sometimes lead to the formation of di-hydrochloride salts or be difficult to remove from the final product.

-

Polymorphism: Be aware that the resulting salt may exist in different crystalline forms (polymorphs), which can have different physical properties.[13] The crystallization conditions (solvent, temperature, cooling rate) can influence which polymorph is obtained.

Conclusion

The conversion of 1-(Pyridin-3-yl)cyclohexanamine to its hydrochloride salt is a fundamental step in its potential development as a pharmaceutical agent. The protocols described herein provide a robust framework for this conversion. Meticulous execution of the experimental procedure and comprehensive analytical characterization are paramount to ensure the formation of a stable, pure, and well-defined salt form with optimal properties for further formulation and development.

References

- GSC Online Press. (2025, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.

- Pharmaceutical Technology. (2026, March 10). Salt Selection in Drug Development.

- The Royal Society of Chemistry. (2014, May 15). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm.

- Improved Pharma. (2021, February 14). Salt Screening.

- ResearchGate. (n.d.). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.

- Slideshare. (n.d.). salt selection in pharmaceutical product development.

- MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.

- ResearchGate. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.

- Benchchem. (n.d.). The Dihydrochloride Salt Form in Drug Design: A Technical Guide.

- ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?.

- Fisher Scientific. (n.d.). An Accurate and Robust LC/MS Method for the Identification of Illicit Drug Salt Forms.

- Free PDF Library. (n.d.). Salt analysis.

- Sciencemadness.org. (2008, August 24). Converting to the hydrochloric salt for storage?.

- Reddit. (2022, June 23). What's the proper way to convert a freebase to hydrochloride?.

- YouTube. (2020, April 19). Conversion of Amines to Amine Salts.

- Benchchem. (n.d.). Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt.

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. researchgate.net [researchgate.net]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reddit.com [reddit.com]

- 10. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. improvedpharma.com [improvedpharma.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. tandfonline.com [tandfonline.com]

- 15. salt selection in pharmaceutical product development | PPTX [slideshare.net]

Microwave-assisted synthesis involving 1-(Pyridin-3-yl)cyclohexanamine hydrochloride

Application Note: Microwave-Assisted C–N Bond Formation with Sterically Hindered α -Tertiary Amines

Target Substrate: 1-(Pyridin-3-yl)cyclohexanamine hydrochloride (CAS: 76681-84-0) Applications: Medicinal Chemistry, Scaffold Hopping, Lead Optimization Techniques: Microwave-Assisted Organic Synthesis (MAOS), Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination

Introduction & Mechanistic Rationale

The incorporation of complex, three-dimensional architectures into drug-like scaffolds is a major driver in modern medicinal chemistry. 1-(Pyridin-3-yl)cyclohexanamine is a highly valuable building block, offering an sp3-rich cyclohexyl ring and a pharmacologically relevant pyridine moiety. However, this compound presents severe synthetic challenges due to its α -tertiary primary amine structure.

The Dual Challenge of 1-(Pyridin-3-yl)cyclohexanamine

-

Severe Steric Hindrance: The amine is situated on a fully substituted α -carbon (gem-dialkyl-like effect from the cyclohexyl ring plus the pyridine ring). This creates a massive steric shield, drastically increasing the activation energy ( Ea ) required for the amine to achieve the proper trajectory for nucleophilic attack. Yields for sterically hindered amines often drop below 45% under conventional heating due to diminished nucleophilicity[1].

-

Catalyst Poisoning: In transition-metal-catalyzed couplings, the basic pyridine nitrogen can competitively coordinate to the palladium center, forming stable, catalytically inactive complexes[2]. Furthermore, bulky primary amines are prone to forming off-cycle bis-amine palladium complexes.

The Microwave Solution

Microwave-assisted synthesis is a critical tool to accelerate slow reactions and overcome the high activation barriers inherent to challenging substrates[2]. Unlike conventional convective heating, microwave irradiation provides rapid, direct, and homogeneous volumetric heating. This allows the reaction mixture to rapidly reach super-heated temperatures in sealed vessels, pushing the sterically hindered amine over the Ea threshold before degradation pathways (such as dehalogenation or substrate decomposition) can dominate[3].

Kinetic pathway showing microwave energy overcoming steric activation barriers.

Experimental Workflows & Methodologies

To demonstrate the versatility of 1-(Pyridin-3-yl)cyclohexanamine, we detail two self-validating protocols: a metal-free SNAr and a Palladium-catalyzed Buchwald-Hartwig cross-coupling.

Protocol A: Microwave-Assisted SNAr with Heteroaryl Halides

Objective: Couple the hindered amine with 2-chloro-4,6-difluoropyrimidine.

Causality & Design Choices:

-

Solvent: N-Methyl-2-pyrrolidone (NMP) is selected for its extremely high microwave absorptivity (loss tangent) and high boiling point, ensuring efficient energy transfer.

-

Base: N,N-Diisopropylethylamine (DIPEA) is used at 3.0 equivalents. One equivalent neutralizes the hydrochloride salt of the starting material, while the excess acts as a non-nucleophilic proton sponge to drive the SNAr equilibrium.

Step-by-Step Procedure:

-

Preparation: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 1-(Pyridin-3-yl)cyclohexanamine hydrochloride (1.0 mmol, 212.7 mg) and 2-chloro-4,6-difluoropyrimidine (1.2 mmol, 180.5 mg).

-

Solvation & Free-Basing: Add anhydrous NMP (4.0 mL) followed by DIPEA (3.0 mmol, 523 µL). Seal the vial with a Teflon-lined crimp cap.

-

Pre-stirring: Stir at room temperature for 5 minutes to ensure complete dissolution and free-basing of the amine.

-

Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover). Set the parameters to 150 °C for 20 minutes with high absorption level enabled.

-

Self-Validation Check: Upon completion and automated forced-air cooling to <40 °C, uncap the vial and withdraw a 5 µL aliquot. Dilute in 1 mL Acetonitrile/Water (1:1) and analyze via LC-MS. Look for the disappearance of the amine mass (m/z 177.1 [M+H]+) and the appearance of the product mass.

-

Workup: If conversion is >95%, pour the mixture into ice-cold water (20 mL) to precipitate the product. Filter, wash with water, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination

Objective: Couple the hindered amine with an unactivated aryl bromide (e.g., 4-bromoanisole).

Causality & Design Choices:

-